2-(Dichloromethyl)-2-methyl-1,3-dioxolane
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Overview
Description
2-(Dichloromethyl)-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dichloromethyl group and a methyl group attached to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-2-methyl-1,3-dioxolane typically involves the reaction of dichloromethyl methyl ether with a suitable dioxolane precursor. One common method is the reaction of dichloromethyl methyl ether with 2-methyl-1,3-dioxolane in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative catalysts and solvents may be explored to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Methyl-substituted dioxolanes.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2-(Dichloromethyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formylation of aromatic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a building block for drug discovery.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-2-methyl-1,3-dioxolane involves its reactivity with various nucleophiles and electrophiles. The dichloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various substituted dioxolanes. The compound’s reactivity is influenced by the presence of the dioxolane ring, which can stabilize reaction intermediates and facilitate the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
Dichloromethane: An organochlorine compound with similar reactivity but different applications.
Trichloromethyl dioxolane: A related compound with a trichloromethyl group instead of a dichloromethyl group.
Chloromethyl dioxolane: A compound with a single chloromethyl group.
Uniqueness
2-(Dichloromethyl)-2-methyl-1,3-dioxolane is unique due to the presence of both a dichloromethyl group and a dioxolane ring. This combination imparts distinct chemical properties, making it a valuable reagent in organic synthesis and a potential candidate for various scientific applications .
Properties
CAS No. |
96420-72-3 |
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Molecular Formula |
C5H8Cl2O2 |
Molecular Weight |
171.02 g/mol |
IUPAC Name |
2-(dichloromethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C5H8Cl2O2/c1-5(4(6)7)8-2-3-9-5/h4H,2-3H2,1H3 |
InChI Key |
OHXLAOJLJWLEIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C(Cl)Cl |
Origin of Product |
United States |
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